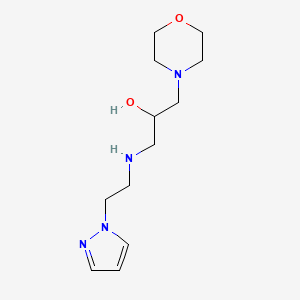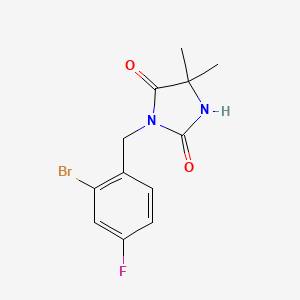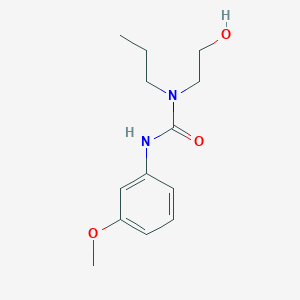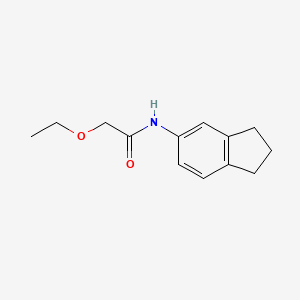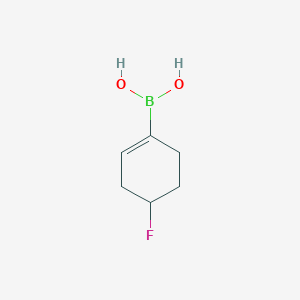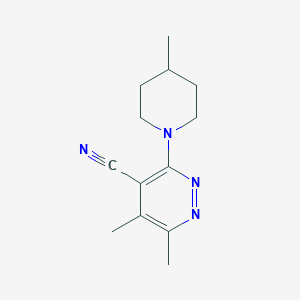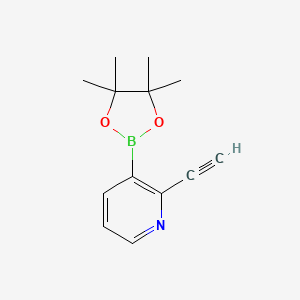![molecular formula C18H25NO3 B14913347 N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)
N-[(4-cyclohexylphenyl)carbonyl]valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-cyclohexylphenyl)carbonyl]valine is an organic compound that belongs to the class of amides It is characterized by the presence of a valine moiety linked to a 4-cyclohexylphenyl group through a carbonyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexylphenyl)carbonyl]valine typically involves the reaction of 4-cyclohexylbenzoyl chloride with valine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-cyclohexylbenzoyl chloride: This is achieved by reacting 4-cyclohexylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of this compound: The 4-cyclohexylbenzoyl chloride is then reacted with valine in the presence of a base such as triethylamine (Et₃N) or pyridine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-cyclohexylphenyl)carbonyl]valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-cyclohexylphenyl)carbonyl]valine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(4-cyclohexylphenyl)carbonyl]valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparaison Avec Des Composés Similaires
N-[(4-cyclohexylphenyl)carbonyl]valine can be compared with other similar compounds, such as:
N-[(4-hexylphenyl)carbonyl]valine: Similar structure but with a hexyl group instead of a cyclohexyl group.
N-[(4-methylphenyl)carbonyl]valine: Contains a methyl group instead of a cyclohexyl group.
N-[(4-bromophenyl)carbonyl]valine: Features a bromine atom in place of the cyclohexyl group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H25NO3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-[(4-cyclohexylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)16(18(21)22)19-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
ZAQKGKCXJXMHNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)


